[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine hydrochloride
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Overview
Description
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring substituted with a methyl group and an amine group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to imidazole-containing compounds, which are known to interact with a broad range of targets, including various enzymes and receptors . .
Mode of Action
Based on its structural similarity to imidazole-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Imidazole-containing compounds are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (15224 g/mol), logP (139), and polar surface area (17 Å^2), suggest that it may have good oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound has a similar pyrrole structure but with different substituents.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some chemical properties with (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride.
Uniqueness
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrrole ring and an amine group
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-8(2)10-7-9-5-4-6-11(9)3;/h4-6,8,10H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWAYXTVJUYKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CN1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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